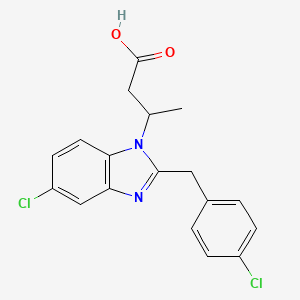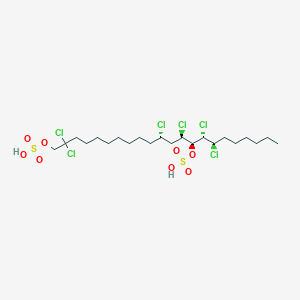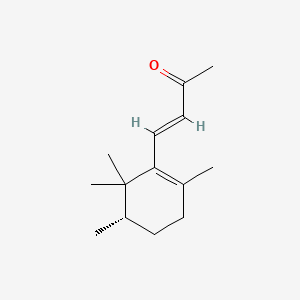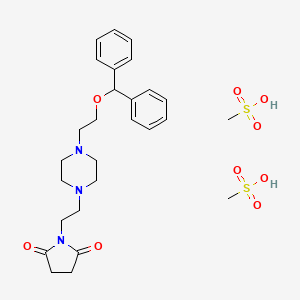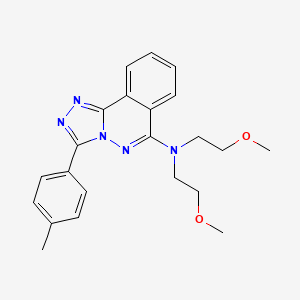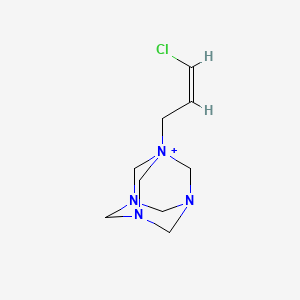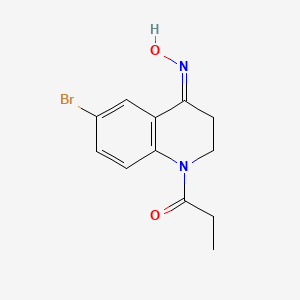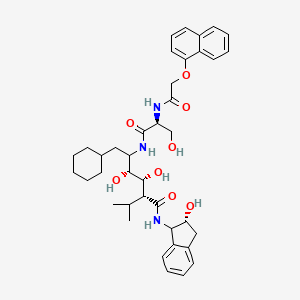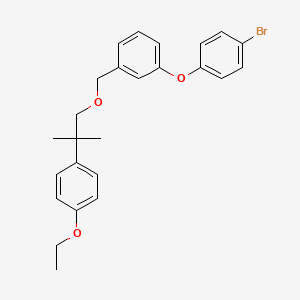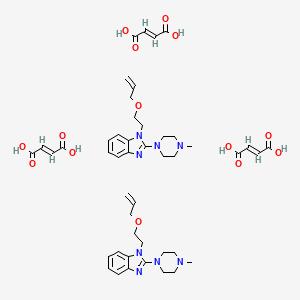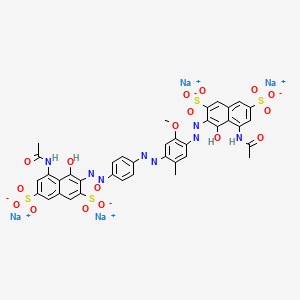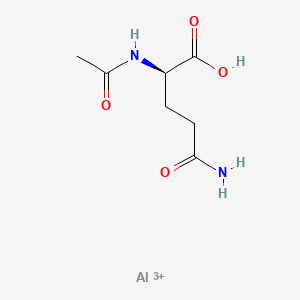
Aluminum N-acetyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum N-acetyl-L-glutamine, also known as aceglutamide aluminum, is a compound that combines the properties of aluminum and N-acetyl-L-glutamine. It is an acetylated form of the amino acid L-glutamine, which is a precursor to glutamate in the body and brain. This compound is known for its neuroprotective, nootropic, and antiulcer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-L-glutamine typically involves the acetylation of L-glutamine. One common method involves dissolving L-glutamine in water, adding a catalyst, and then slowly adding acetic anhydride and a sodium hydroxide solution. The pH is adjusted to between 7 and 12, and the reaction is carried out at temperatures between 5 and 80°C for 1 to 3 hours. After complete acylation, the pH is adjusted to between 0.5 and 3.0 using hydrochloric acid, followed by crystallization and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of N-acetyl-L-glutamine involves similar steps but on a larger scale. The process includes dissolving L-glutamine in water, adding acetic anhydride, and controlling the pH and temperature to optimize yield. The product is then purified through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions
Aluminum N-acetyl-L-glutamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of different oxidation states of aluminum.
Reduction: This reaction involves the gain of electrons, potentially reducing aluminum ions to their metallic state.
Substitution: In this reaction, one functional group in the molecule is replaced by another. For example, the acetyl group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can produce aluminum oxide, while reduction can yield metallic aluminum. Substitution reactions can result in various derivatives of N-acetyl-L-glutamine .
Scientific Research Applications
Aluminum N-acetyl-L-glutamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is studied for its role in cellular metabolism and its effects on cell growth and differentiation.
Medicine: It has neuroprotective and anti-inflammatory properties, making it useful in treating neurological disorders and inflammation-related conditions. .
Mechanism of Action
The mechanism of action of aluminum N-acetyl-L-glutamine involves several molecular targets and pathways:
Neuroprotection: The compound exerts its neuroprotective effects by enhancing motoneuronal survival and axonal remyelination.
Cellular Signaling: The compound regulates the expression of genes related to metabolism, signal transduction, and cell defense, and activates intracellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
- N-acetylaspartic acid
- N-acetylglutamic acid
- Citrulline
- Pivagabine
Uniqueness
Compared to similar compounds, aluminum N-acetyl-L-glutamine stands out due to its combined properties of aluminum and N-acetyl-L-glutamine. This combination enhances its stability and potency as a neuroprotective and nootropic agent. Additionally, its ability to act as a liquid-stable source of glutamine makes it valuable in preventing protein energy malnutrition .
Properties
CAS No. |
42365-33-3 |
|---|---|
Molecular Formula |
C7H12AlN2O4+3 |
Molecular Weight |
215.16 g/mol |
IUPAC Name |
aluminum;(2R)-2-acetamido-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C7H12N2O4.Al/c1-4(10)9-5(7(12)13)2-3-6(8)11;/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);/q;+3/t5-;/m1./s1 |
InChI Key |
VAYMRGDBPHCZCI-NUBCRITNSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CCC(=O)N)C(=O)O.[Al+3] |
Canonical SMILES |
CC(=O)NC(CCC(=O)N)C(=O)O.[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


